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C.I. Pigment Red 111

Cat. No.: B1171874
CAS No.: 12224-99-6
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Description

Contextual Significance of C.I. Pigment Red 111 in Organic Pigment Chemistry

This compound, identified by the CAS number 82-38-2 and C.I. number 60505, is a solvent red dye belonging to the anthraquinone (B42736) chemical class. synthesia.eufoodcolourworld.com Its molecular formula is C15H11NO2. foodcolourworld.comadditivesforpolymer.com This pigment is recognized for its yellowish-red to blue-red hue and is valued for its performance characteristics in various applications. colorbloomdyes.com The significance of this compound lies in its utility as a colorant for a wide array of polymers and other materials where high heat stability and lightfastness are required.

Evolution of Organic Pigment Research Relevant to this compound

The development of synthetic organic pigments, a field that emerged after the discovery of Mauveine by Perkin in 1856, has led to the creation of high-performance colorants for demanding applications in paints and plastics. doi.org Research in organic pigment chemistry has historically focused on improving properties such as lightfastness, heat stability, and resistance to migration and chemicals. The evolution from natural dyes, which often required a substrate for precipitation, to synthetic pigments like metal salt azo pigments and anthraquinone dyes represents a significant advancement in colorant technology. researchgate.netuva.nl The study of pigments like this compound is part of this broader effort to develop colorants with specific, reliable, and durable properties for industrial use.

Scope and Methodological Framework for this compound Investigations

The investigation of this compound involves a range of analytical methods to characterize its physical and chemical properties. These methods include determining its specific weight using gas pycnometry, its bulking volume, and its melting point through techniques like Differential Scanning Calorimetry (DSC). synthesia.eu Fastness properties, such as lightfastness, heat resistance, and resistance to bleeding and migration, are assessed using standardized testing protocols. synthesia.euadditivesforpolymer.com For instance, migration is tested by observing any staining on a substrate in contact with the colored material under specific temperature and time conditions. synthesia.eu The chemical structure and purity are confirmed through various spectroscopic and chromatographic techniques.

Physicochemical Properties and Structural Analysis

The performance and application of this compound are dictated by its inherent physical and chemical characteristics.

Physical Properties

This compound is a red powder with a specific gravity of approximately 1.35 g/cm³. synthesia.eu It has a melting point in the range of 169-172°C. synthesia.euprecisechem.com This pigment is insoluble in water but shows solubility in various organic solvents such as acetone, ethanol, cellosolve, and linseed oil, with slight solubility in benzene (B151609) and carbon tetrachloride. foodcolourworld.comcolorbloomdyes.com

Table 1: Physical Properties of this compound

Property Value
Physical Appearance Red Powder foodcolourworld.com
Specific Weight 1.35 g/cm³ synthesia.eu
Melting Point 170 °C synthesia.eu

Chemical Properties

Chemically, this compound is stable under various conditions. It exhibits good resistance to radical-forming agents like dibenzoyl-peroxide. synthesia.eu In terms of fastness to bleeding in polystyrene, it scores high (5 on a scale where 5 indicates no stain) in contact with distilled water, 5% acetic acid, 15% and 50% ethanol, cooking oil, n-heptane, and a 3% sodium carbonate solution. synthesia.eu It is, however, sensitive to copper and iron ions, which can affect its color during application. worlddyevariety.com When exposed to concentrated sulfuric acid, it turns brown, and upon dilution, it becomes a dark orange color. colorbloomdyes.com

Table 2: Fastness Properties of this compound

Property Rating/Value
Lightfastness (full shade, 0.05%) 7 synthesia.eu
Lightfastness (0.05% + 1% TiO2) 6 synthesia.eu
Heat Resistance 300 °C synthesia.eu
Migration 5 synthesia.eu

Synthesis and Industrial Manufacturing

The industrial synthesis of this compound typically involves the reaction of 1-chloroanthraquinone (B52148) or 9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid with methylamine (B109427) under pressure and in the presence of an oxidizing agent. colorbloomdyes.com This process yields the final pigment, which is then processed into a powder form suitable for various applications. additivesforpolymer.com The manufacturing process is controlled to ensure consistent particle size, color shade, and purity, which are critical for its performance as a colorant.

Industrial Applications

This compound finds extensive use across several industrial sectors due to its favorable properties.

Use in Plastics and Polymers

A primary application of this compound is in the coloration of a wide variety of plastics. It is considered suitable for coloring polystyrene (PS), high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), rigid polyvinyl chloride (RPVC), polymethyl methacrylate (B99206) (PMMA), styrene-acrylonitrile resin (SAN), and acrylonitrile styrene acrylate (B77674) (AS). colorantsgroup.comepsilonpigments.com Its high heat resistance makes it a good choice for engineering plastics that are processed at elevated temperatures. additivesforpolymer.com

Use in Paints, Coatings, and Inks

This pigment is also utilized in the formulation of paints, coatings, and printing inks. colorantsgroup.comepsilonpigments.com Its solubility in certain organic solvents allows it to be incorporated into solvent-based systems. foodcolourworld.comcolorbloomdyes.com It is also used in ballpoint pen inks. colorantsgroup.comepsilonpigments.com

Other Niche Applications

Beyond plastics and inks, this compound is employed in more specialized applications. These include the coloring of fibers, waxes, oils, lubricants, and fuels. precisechem.comcolorantsgroup.com It is also used in the pyrotechnics industry for creating colored smoke and in fireworks. colorantsgroup.comepsilonpigments.com

Properties

CAS No.

12224-99-6

Molecular Formula

C4H4CdO6

Synonyms

C.I. Pigment Red 111

Origin of Product

United States

Synthetic Methodologies and Process Optimization for C.i. Pigment Red 111 Production

Advanced Synthetic Routes to Azo Pigments Analogous to C.I. Pigment Red 111

The synthesis of azo pigments like this compound is a well-established industrial process, yet advancements continue to be made to improve yield, purity, and the specific application properties of the final product. The fundamental process involves two primary stages: diazotization and coupling.

Diazotization Mechanisms and Intermediate Formation

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. For pigments analogous to this compound, this typically involves the reaction of an aromatic amine with nitrous acid. lkouniv.ac.inbyjus.com The nitrous acid is usually generated in situ by reacting sodium nitrite (B80452) with a strong mineral acid, such as hydrochloric acid. byjus.com

The reaction mechanism begins with the formation of the nitrosonium ion (NO+) from nitrous acid in the presence of a strong acid. lkouniv.ac.inbyjus.com This electrophilic nitrosonium ion then attacks the nucleophilic nitrogen atom of the primary aromatic amine. Following a series of proton transfers and the elimination of a water molecule, the diazonium salt is formed. lkouniv.ac.in

The stability of the resulting diazonium salt is a critical factor. Aromatic diazonium salts are significantly more stable than their aliphatic counterparts, especially when the reaction is maintained at low temperatures (typically below 5°C) to prevent decomposition. lkouniv.ac.in The electronic nature of substituents on the aromatic ring influences the rate and success of the diazotization reaction. Electron-withdrawing groups can decrease the nucleophilicity of the amino nitrogen, making diazotization more challenging. lkouniv.ac.in

A general reaction for the diazotization of a primary aromatic amine can be represented as: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O Where Ar represents an aryl group and HX is a mineral acid.

Coupling Reactions and Controlled Crystallization

The second crucial step is the coupling reaction, where the previously formed diazonium salt reacts with a coupling component. For many red azo pigments, the coupling component is a derivative of 2-naphthol. cuhk.edu.hk This electrophilic substitution reaction typically occurs at the position on the coupling component that is activated by an electron-donating group, such as a hydroxyl group. cuhk.edu.hk

The pH of the reaction medium is a critical parameter in the coupling reaction. kci.go.krresearchgate.net The synthesis of azo pigments often requires alkaline conditions to activate the coupling component, making it more susceptible to electrophilic attack by the diazonium ion. kci.go.kr Precise control of pH is essential as it can influence the rate of reaction, the formation of by-products, and the final properties of the pigment. kci.go.krresearchgate.net

Controlled crystallization during the coupling reaction is vital for determining the pigment's physical properties. The conditions under which the pigment precipitates from the reaction mixture directly impact its crystal structure, particle size, and morphology. sdc.org.uk Factors such as temperature, solvent composition, and the rate of addition of reactants can be manipulated to control the nucleation and growth of pigment crystals. qualicer.org

Role of Precursors and Reaction Conditions in Pigment Formation

Reaction conditions play a paramount role in the synthesis and have a profound impact on the final product's physical and application properties. kci.go.krnih.gov Key parameters that must be meticulously controlled include:

Temperature: Low temperatures are crucial during diazotization to ensure the stability of the diazonium salt. lkouniv.ac.in Temperature during coupling can affect reaction kinetics and crystal growth. kci.go.kr

pH: As mentioned, pH control is vital for the coupling reaction, influencing the reactivity of the coupling component and the stability of the diazonium salt. kci.go.krresearchgate.net

Concentration of Reactants: The stoichiometry and concentration of the reactants can affect the reaction rate, yield, and the formation of by-products.

Solvents: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction environment and the precipitation of the final pigment. google.com

The interplay of these factors determines not only the chemical identity of the pigment but also its physical form, which is critical for its performance in various applications. kci.go.krsdc.org.uk

Post-Synthesis Treatment and Pigmentation Processes for this compound

The crude pigment obtained directly from synthesis is often not in a suitable form for immediate use. kci.go.kr It typically consists of large, irregularly shaped particles with a broad size distribution, which can lead to poor color strength and dispersibility. kci.go.kr Therefore, post-synthesis treatments, often referred to as "pigmentation" or "finishing," are essential to optimize the physical properties of the pigment for its intended application. sdc.org.ukkci.go.kr

Particle Size Control and Distribution Engineering

The particle size and particle size distribution of a pigment are among the most critical factors determining its coloristic properties, such as color strength, hue, and opacity, as well as its dispersibility in application media. nih.govresearchgate.net Generally, smaller pigment particles lead to higher color strength and a more transparent appearance, while larger particles tend to be more opaque. sdc.org.uk A narrow particle size distribution is highly desirable for achieving consistent and reproducible color. kci.go.krresearchgate.net

Several methods are employed to control and engineer the particle size of pigments:

Milling: This is a common mechanical process used to reduce the particle size of the crude pigment. kci.go.kr Techniques like salt milling, where the pigment is ground with a salt that is later washed away, can be highly effective in achieving fine particle sizes. kci.go.kr

Recrystallization: This involves dissolving the crude pigment in a suitable solvent and then precipitating it under controlled conditions to obtain particles of a desired size and shape. ru.nl

Use of Additives: Surfactants and other additives can be introduced during or after synthesis to control particle growth and prevent agglomeration. nih.gov

The following table illustrates the effect of post-synthesis treatment on pigment particle size.

Treatment StageTypical Particle Size RangeKey Objective
Crude Pigment (Post-Synthesis)10 - 100 µmInitial solid product
After Milling/Finishing0.1 - 1.0 µmOptimize color strength and dispersibility

This table provides illustrative data on how post-synthesis treatments can significantly reduce pigment particle size.

Morphology and Crystal Habit Modification

The shape (morphology) and the internal arrangement of molecules (crystal habit) of pigment particles also have a significant impact on their application properties. ru.nl Different crystal forms of the same pigment, known as polymorphs, can exhibit different colors and physical properties. sdc.org.ukgoogle.com For instance, a needle-like (acicular) morphology can sometimes be less desirable than a more spherical or cubic habit, as it can lead to higher viscosity in liquid formulations and may be more prone to breaking during dispersion. ru.nl

Modification of pigment morphology and crystal habit can be achieved through several strategies:

Solvent Treatment: Heating the pigment in a specific organic solvent can induce a transformation to a more stable crystal form or alter the particle morphology. google.com

Additives and Surface Treatment: The use of specific additives during synthesis or post-treatment can influence which crystal faces grow faster, thereby controlling the final particle shape. ru.nl These additives can also modify the surface properties of the pigment, improving its compatibility with the application medium. nih.gov

Controlled Precipitation/Crystallization: As mentioned earlier, the conditions during the initial formation of the pigment particles are crucial. sdc.org.uk By carefully controlling factors like supersaturation, temperature, and pH, it is possible to direct the crystallization process towards a desired morphology and polymorph. kci.go.krru.nl

The ability to control these physical characteristics allows for the production of tailor-made pigments with optimized performance for specific applications, such as in inks, coatings, and plastics. sdc.org.ukru.nl

Surface Functionalization Techniques and Their Impact

The primary goals of surface functionalization for organic pigments are to overcome issues like poor solubility and a tendency to agglomerate, which can negatively affect optical and physical properties. rsc.org By modifying the particle surface, it is possible to control particle size, narrow the size distribution, and improve hydrophilicity, leading to enhanced color brightness, brilliance, and solvent resistance. rsc.org

Common Surface Functionalization Techniques

A variety of techniques are employed to modify the surface of organic pigment particles. These can be broadly categorized into the application of inorganic or organic coatings and the use of specialized additives.

Inorganic Coatings: Coating pigment particles with a thin layer of an inorganic material is a widely used method to improve durability. Materials like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are common choices. ranbarr.com Silica, in particular, is favored due to its transparency, chemical inertness, and abundance. researchgate.net The encapsulation of pigment particles in a silica shell can be achieved through methods like in-situ sol-gel reactions using precursors such as tetraethoxysilane (TEOS) or potassium silicate. researchgate.net This shell acts as a protective barrier, enhancing properties like weather resistance and dispersibility. ranbarr.com For instance, studies on C.I. Pigment Red 170 have shown that coating the particles with hydrous alumina via the hydrolysis of Al₂(SO₄)₃ can remarkably improve the pigment's thermal stability and solvent resistance. researchgate.netresearchgate.net The effectiveness of the coating depends on achieving a consecutive and dense layer on the pigment surface. researchgate.net Similarly, encapsulating pigments in a dense amorphous silica coating has been shown to reduce solubility and bioavailability. canada.ca

Organic Coatings and Additives: The application of organic substances is another key strategy. This includes treatments with fatty acids, resins, surfactants, and various polymers. ranbarr.comrsc.org These organic molecules can enhance the compatibility of the pigment with the application medium, particularly in polymer matrices or solvent-based systems. ranbarr.com

Surfactants: Anionic and non-ionic surfactants are used to modify pigment surfaces. Research on C.I. Pigment Red 146 demonstrated that using surfactants resulted in a significant reduction in particle size (from 30.58 µm to 12.25 µm), a narrower particle size distribution, and increased hydrophilicity. rsc.org

Polymers: Coating pigment particles with polymers like poly(ethylene glycol)s can increase dispersing stability in aqueous media. researchgate.net

Dispersion Synergists: These are specialized molecules, often structurally similar to the pigment itself, that adsorb onto the pigment surface. They help to prevent flocculation and improve dispersion stability. An example is the use of quinacridone (B94251) derivatives with carboxylic acid groups to modify the surface of quinacridone pigments. epo.org

Additives: Other materials can be incorporated during the finishing process. For example, the addition of graphene oxide during the modification of C.I. Pigment Red 146 contributed to improved solvent resistance and color strength. rsc.org

Impact of Surface Functionalization on Pigment Properties

The primary benefit of surface functionalization is the significant improvement in the pigment's application properties. The modification of the particle surface directly influences its interaction with the surrounding medium and with other pigment particles.

Improved Dispersibility and Stability: A key outcome of surface treatment is enhanced dispersibility. Untreated pigments often form aggregates and agglomerates, which are difficult to break down during dispersion. sdc.org.uk Surface coatings reduce the intermolecular forces between pigment particles, preventing re-agglomeration and flocculation in liquid systems. ranbarr.com This leads to stable dispersions, which are crucial for applications like inks and coatings to ensure uniform color and prevent sedimentation. ranbarr.comepo.org For example, modifying C.I. Pigment Red 146 with surfactants and additives led to a notable increase in its hydrophilicity and a narrowing of its particle size distribution. rsc.org

Enhanced Coloristic Properties: Surface modification has a direct impact on the optical properties of the pigment. By achieving a finer and more uniform particle size distribution, the color strength, brightness, and transparency can be significantly improved. rsc.orgsdc.org.uk In the case of C.I. Pigment Red 146, surface modification resulted in a maximum color strength of 112.6% compared to the untreated pigment, along with enhanced color brightness and brilliance. rsc.org The glossiness and transparency of pigments have also been shown to improve with a reduction in particle size achieved through advanced synthetic processes. researchgate.net

Increased Resistance Properties: Functionalization can create a protective barrier around the pigment particle, improving its resistance to various environmental and chemical factors. researchgate.net

Solvent Resistance: Coatings can prevent the pigment from bleeding or migrating in solvent-based applications. Studies on C.I. Pigment Red 146 and C.I. Pigment Red 170 have shown a marked increase in solvent resistance after surface modification. rsc.orgresearchgate.net

Heat Stability: Inorganic coatings, in particular, can improve the thermal stability of organic pigments. researchgate.net The action of heat can cause changes in the crystalline structure of pigments, and a protective layer can mitigate these effects. sdc.org.uk

Weather and Light Fastness: For outdoor applications, resistance to UV light and weathering is crucial. Inorganic coatings like silica and alumina are effective at improving these fastness properties. ranbarr.com

Interactive Data Table: Impact of Surface Functionalization on Organic Pigments

The following table summarizes research findings on the effects of different surface modification techniques on various organic red pigments, which are analogous to this compound.

PigmentSurface Treatment TechniqueModifier(s)Key Impacts ObservedReference
C.I. Pigment Red 146 Surfactant & Additive TreatmentAnionic/Non-ionic Surfactants, Graphene OxideParticle size reduced from 30.58 to 12.25 µm; Increased solvent resistance; Color strength increased to 112.6%. rsc.org
C.I. Pigment Red 170 Inorganic CoatingHydrous AluminaSignificantly improved thermal stability and solvent resistance. researchgate.netresearchgate.net
Naphthol Red Pigment Inorganic Core Synthesis & Mixed CouplingSilica Gel, Tobias AcidIncreased heat resistance, color strength, and dispersing stability in aqueous media. researchgate.net
Quinacridone Pigments In-situ Surface ModificationQuinacridone derivatives with carboxylic acid groupsCreation of hydrophilic surface, enabling stable non-aqueous pigment dispersions. epo.org
Diketo-pyrrolo-pyrrole Pigment Silica EncapsulationMixed-micelle system (ionic/non-ionic surfactants), Potassium SilicateFormation of a protective silica shell to improve photochemical stability. researchgate.net

Advanced Structural Elucidation and Solid State Chemistry of C.i. Pigment Red 111

Polymorphism and Crystallography of Related Azo Pigments

The arrangement of molecules in the solid state, known as polymorphism, profoundly impacts the physical and chemical properties of organic pigments. Different crystalline forms, or polymorphs, of the same chemical compound can exhibit varied colors, stability, and application properties.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction (XRD) is a cornerstone technique for elucidating the crystal structures of pigments. For azo pigments, XRD studies have revealed the existence of multiple polymorphic forms for several members of this class. For instance, C.I. Pigment Red 1 has been shown to exist in at least three single-crystal polymorphs (α, β, and γ), with commercial samples predominantly being one of two phases (α or γ). There is also evidence for a fourth, powder-form phase (δ). Similarly, C.I. Pigment Red 170 exists in at least three modifications, with the α and γ phases being commercially available and exhibiting different shades of red. The β-phase of Pigment Red 170 presents a complex diffraction pattern with Bragg diffraction superimposed by rods of diffuse scattering, indicative of stacking faults in the crystal structure.

These studies underscore that different polymorphs of a pigment will have distinct X-ray powder diffraction patterns. The analysis of these patterns is crucial for identifying the specific crystalline form present in a sample. For example, the β modification of the barium salt of C.I. Pigment Red 53 is considerably more yellowish-red than the conventional α modification, a difference readily identified by their unique XRD patterns.

PigmentKnown PolymorphsKey XRD Findings
C.I. Pigment Red 1 α, β, γ, δCommercial samples are mainly α or γ phase.
C.I. Pigment Red 170 α, β, γα and γ are commercial; β shows complex disorder.
C.I. Pigment Red 53:1 α, βDifferent shades are linked to distinct crystal forms.
C.I. Pigment Red 57:1 α, βThe α-form is desired for better ink performance.

Intermolecular Interactions and Crystal Packing Motifs

The stability of a pigment's crystal lattice is governed by intermolecular interactions, which include van der Waals forces, π-π stacking, and hydrogen bonds. In many red azo pigments, molecules are arranged in a nearly planar configuration and are packed in columns. The primary forces holding these columns together are van der Waals forces.

A significant feature of many azo pigments is the presence of intramolecular hydrogen bonds, which contribute to the planarity of the molecule. However, the presence of intermolecular hydrogen bonds is a key differentiator in performance. For instance, in benzimidazolone pigments like C.I. Pigment Red 208, strong intermolecular hydrogen bonds lead to the formation of band-shaped layers, which are responsible for their excellent migration and solvent fastness properties. Similarly, quinacridone (B94251) pigments, such as C.I. Pigment Red 202, exhibit a platelet morphology due to strong hydrogen bonds binding the π-π stacks together. These pigments form extensive hydrogen-bonded networks, which can be one-, two-, or three-dimensional, significantly influencing their color and stability.

Influence of Crystal Structure on Pigmentary Performance

The crystal structure directly dictates a pigment's coloristic and technical properties. Polymorphism can lead to significant color differences; for example, the α-form of a disazo yellow pigment exhibits better color strength and a more reddish shade than the β-form. This is because the molecular packing within the crystal affects the electronic interactions between chromophores, thereby altering the absorption and reflection of light.

Beyond color, the crystal structure influences properties such as:

Heat Stability: A more stable crystal lattice, often resulting from strong intermolecular forces, leads to higher heat stability.

Solvent Fastness: Pigments with strong intermolecular hydrogen bonds, like the benzimidazolone pigments, tend to have better resistance to solvents.

Lightfastness: The specific tautomeric form (azo vs. hydrazone) stabilized within the crystal can affect lightfastness. For some bisazo pigments, the hydroxy-azo form is associated with superior light stability.

Morphology and Dispersibility: The crystal habit (e.g., needle-like or platelet) is a direct consequence of the crystal structure. This morphology, in turn, affects the pigment's dispersibility in various application media. For instance, needle-shaped crystals, common in some red azo pigments, can impact flow properties.

Spectroscopic Characterization of C.I. Pigment Red 111

Spectroscopic techniques provide invaluable insights into the molecular structure and electronic properties of pigments, complementing the information obtained from crystallographic methods.

Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying functional groups and confirming the molecular structure of pigments. These techniques are highly effective for distinguishing between different pigment classes and even individual pigments within a class.

For azo pigments, a key structural feature is the potential for azo-hydrazone tautomerism. FTIR spectroscopy can help identify the dominant form in the solid state. For example, the presence of a strong absorption band in the range of 1660–1670 cm⁻¹ is consistent with the keto-hydrazone configuration, which is stabilized by extensive intramolecular hydrogen bonding.

Raman spectroscopy is also a powerful tool for pigment identification, providing a unique "fingerprint" for each compound. It is particularly useful for analyzing finished products, such as paints or plastics, as it can often identify pigments without interference from binders or other components. For instance, a reference collection of Raman spectra for over 125 organic pigments has been established to aid in the identification of pigments in artists' paints.

Key Vibrational Bands for Azo Pigment Characterization:

Spectral Region (cm⁻¹)AssignmentSignificance
3440–3224N-H / O-H stretchingIndicates presence of amino or hydroxyl groups, involved in hydrogen bonding.
1660–1670C=O stretchingCharacteristic of the keto-hydrazone tautomer.
1628–1135C=N, N=N, SO₂ stretchingCorresponds to various functional groups within the azo structure.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Investigation

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides information about the chromophore, the part of the molecule responsible for color. The position and intensity of the absorption bands in the UV-Vis spectrum are directly related to the electronic transitions within the pigment molecule.

In solution, many quinacridone pigments are pale yellow, but in the solid state, they exhibit vivid red colors. This significant bathochromic (red) shift is a clear indication of strong intermolecular interactions in the crystal lattice, which alter the electronic structure of the chromophore. The UV-Vis spectrum of a pigment in its solid, dispersed form is therefore crucial for characterizing its color properties.

Fluorescence spectroscopy, while less commonly the primary technique for pigment characterization, can offer additional insights. The emission spectrum reveals information about the excited state of the molecule. For some pigments, fluorescence can be an important aspect of their appearance, while for others, its absence or low quantum yield is notable. Synchronous fluorescence techniques can be used to probe the local environment of specific fluorophores within a molecule, such as tryptophan or tyrosine residues in proteins interacting with dyes.

Typical UV-Vis Spectral Data for Red Pigments:

Pigment TypeTypical λmax (nm) in Solid StateObservations
Azo Pigments400-550The exact wavelength depends on the specific substituents and crystal packing.
Quinacridone

Solid-State Nuclear Magnetic Resonance (NMR) Studies

Solid-state NMR (ssNMR) spectroscopy is an indispensable, non-destructive technique for the structural analysis of insoluble materials like organic pigments. Unlike solution-state NMR, which is not applicable to these pigments due to their very low solubility, ssNMR provides detailed insights into the molecular and electronic structure, conformation, and intermolecular packing of pigments in their native solid form.

For diketopyrrolopyrrole (DPP) pigments, techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly valuable. cambridge.org These methods enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions, resulting in higher resolution spectra. The chemical shifts observed in a ¹³C CP-MAS spectrum are highly sensitive to the local chemical environment of each carbon atom, allowing for the differentiation of molecules in different crystalline forms (polymorphs) or with varying intermolecular interactions. cambridge.org

Detailed research findings on DPP derivatives reveal that their optical and physical properties are strongly influenced by their solid-state structure. acs.org Solid-state NMR can probe the conformations of alkyl side chains and the planarity of the DPP core, which are critical factors in determining the pigment's color and performance. For instance, studies on DPP derivatives have shown that differences in alkyl chain conformations (e.g., trans vs. gauche) can be detected by ssNMR and correlated with changes in the molecular packing and, consequently, the optical spectra in the solid state. acs.org

In the context of the DPP family, research on the closely related C.I. Pigment Red 254 provides a useful analogue. Although detailed public ssNMR data is scarce even for this more common pigment, it is known that analysis can be performed to characterize its structure. googleapis.comnii.ac.jp For some DPP derivatives, ¹³C NMR spectra have been successfully recorded and have been instrumental in confirming their molecular structures. cambridge.org The data from such studies, when available, allows for the precise assignment of carbon signals in the aromatic rings, the lactam rings of the DPP core, and any substituent groups.

The general approach for analyzing a pigment like this compound using ssNMR would involve:

Acquisition of ¹³C CP-MAS NMR spectra: This would provide chemical shift data for the different carbon environments in the molecule.

Spectral Assignment: The peaks in the spectrum would be assigned to specific carbon atoms in the this compound structure through comparison with solution-state NMR of soluble derivatives, computational predictions (DFT calculations), and spectral editing techniques.

Polymorph Identification: The presence of multiple peaks for a single carbon position can indicate the existence of different polymorphs or crystallographically inequivalent molecules within the unit cell. cambridge.org Solid-state NMR is a powerful tool for identifying and characterizing these different solid forms, which often exhibit distinct coloristic and performance properties.

While specific experimental data for this compound remains elusive in the surveyed literature, the established methodologies for other DPP pigments demonstrate the potential of ssNMR to provide a deep, atomic-level understanding of its solid-state chemistry.

Performance Characteristics of C.i. Pigment Red 111 in Material Systems

Optical Performance and Color Science of C.I. Pigment Red 111 Formulations

The primary function of a colorant is to impart color, and the optical characteristics of this compound are crucial to its application. It is generally characterized as a brilliant, yellowish-shade red powder. xcolorpigment.comlipigment.com

This compound provides a bright, vibrant red hue with a distinct yellow undertone. ttc-colours.comjnogilvychem.com Its high tinting strength is a key performance attribute, allowing for intense coloration at relatively low concentrations. jnogilvychem.comcolorbloomdyes.com Technical data sheets often specify a tinting strength of 95% to 105% compared to a standard. lipigment.comrsc.org In plastics, a typical dosage for a transparent color is between 0.02% and 0.05%, while opaque shades, achieved by adding titanium dioxide, may require around 0.1%. chinainterdyes.comjnogilvychem.com The combination with an opacifier like titanium dioxide is noted to produce exceptional results, enhancing the visual effect. chinainterdyes.com

Table 1: General Colorimetric and Physical Properties of this compound

PropertyValue/DescriptionSource(s)
C.I. NamePigment Red 111 / Solvent Red 111 foodcolourworld.comrsc.org
C.I. Number60505 foodcolourworld.comchinainterdyes.com
CAS Number82-38-2 foodcolourworld.comchinainterdyes.com
Chemical ClassAnthraquinone (B42736) foodcolourworld.comchinainterdyes.com
AppearanceRed / Yellowish-red powder chinainterdyes.comlipigment.com
ShadeBrilliant, yellowish-red xcolorpigment.comlipigment.com
Tinting Strength95% - 105% lipigment.comrsc.org
Melting Point169-172 °C xcolorpigment.comjnogilvychem.com

This compound is fundamentally a transparent, oil-soluble dye. jnogilvychem.com This inherent transparency makes it highly suitable for coloring clear plastics like polystyrene (PS), polycarbonate (PC), and polymethyl methacrylate (B99206) (PMMA), where it can provide a clear and bright color without causing cloudiness. chinainterdyes.com

Opacity can be induced by incorporating it with a scattering pigment, most commonly titanium dioxide (TiO₂). The level of opacity is directly modulated by the concentration of TiO₂ in the formulation. This versatility allows formulators to use the same colorant to achieve a full spectrum of finishes, from glass-clear transparent to fully opaque, depending on the end-use requirement. chinainterdyes.com

The photostability of this compound is generally considered good to excellent, which is critical for the durability of the final colored product. xcolorpigment.comcolorbloomdyes.com Lightfastness is typically rated on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent). In various polymer systems, this compound demonstrates strong performance. For instance, in polystyrene (PS), its lightfastness is often rated between 6 and 7. xcolorpigment.comchinainterdyes.com However, the specific rating can vary depending on the polymer matrix and the concentration of the dye.

Table 2: Lightfastness and Heat Resistance of this compound in Various Polymers

Polymer MatrixLightfastness (Blue Wool Scale, 1-8)Heat Resistance (°C)Source(s)
Polystyrene (PS)6 - 7280 - 300 xcolorpigment.comchinainterdyes.comlipigment.com
Polycarbonate (PC)6 - 7280 - 350 chinainterdyes.comepsilonpigments.com
Polymethyl Methacrylate (PMMA)7280 - 300 lipigment.comepsilonpigments.com
Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS)-260 - 280 chinainterdyes.comlipigment.com
Rigid Polyvinyl Chloride (R-PVC)7- epsilonpigments.com
Polyethylene (B3416737) Terephthalate (B1205515) (PET)7280 epsilonpigments.com

Note: Lightfastness and heat resistance values are dependent on test conditions, including dye concentration (full shade vs. tint) and dwell time at temperature.

Rheological and Dispersion Behavior of this compound

The way a colorant behaves within a liquid or molten system is crucial for processing and final application quality. This includes its ability to be distributed uniformly and to not adversely affect the flow properties (rheology) of the system.

As a solvent dye, this compound functions by dissolving in the application medium rather than being dispersed as solid particles. pigmentchemical.comprimachemicals.com Therefore, "dispersion stability" in the context of this colorant refers to its solubility and its ability to remain in solution without precipitating or crystallizing over time. It is insoluble in water but shows good solubility in a range of organic solvents, which makes it suitable for solvent-based inks and coatings. foodcolourworld.comcolorbloomdyes.com

The stability in a given liquid system is dependent on the choice of solvent and the compatibility with the resin or binder system. primachemicals.comvipulorganics.com For instance, it is soluble in solvents such as acetone, ethanol, cellosolve, methylbenzene, and butyl acetate. xcolorpigment.comchinainterdyes.comcolorbloomdyes.com In these compatible systems, it forms a true solution, which ensures homogeneity and avoids issues like flocculation or sedimentation that are common with particulate pigments. additivesforpolymer.com

Table 3: Solubility of this compound in Organic Solvents (at 20°C)

SolventSolubility (g/L)Source(s)
Dichloromethane32 xcolorpigment.comchinainterdyes.com
Methylbenzene7 xcolorpigment.comchinainterdyes.com
Acetone4 xcolorpigment.comchinainterdyes.com
Butyl Acetate4 xcolorpigment.comchinainterdyes.com
Ethylalcohol2 xcolorpigment.comchinainterdyes.com

Surface modification is a critical technology for improving the dispersion and rheological properties of particulate pigments. ranbarr.compcimag.com This typically involves treating the pigment particle surface with substances like silica (B1680970) or alumina (B75360), or with organic molecules that act as "anchor groups" for polymeric dispersants. ranbarr.compcimag.com For example, research on C.I. Pigment Red 177, another anthraquinone colorant, demonstrated that using a sulfonic acid derivative of the pigment improved dispersion properties in inks for LCD color filters. researchgate.net Such treatments enhance the affinity between the pigment surface and the vehicle, leading to improved dispersion stability and lower viscosity. pcimag.comgoogle.com

However, for C.I. Solvent Red 111, the application of surface modification is less relevant because it is a solvent dye that achieves coloration through dissolution. pigmentchemical.com Its dispersibility is governed by its solubility in the solvent or polymer melt, not by the wetting and de-agglomeration of solid particles. While data on specific surface treatments for C.I. Solvent Red 111 is not prevalent, the principles applied to anthraquinone pigments highlight the chemical strategies used to enhance colorant-matrix compatibility for particulate systems.

Rheological Properties of Pigment Dispersions

The rheological behavior of pigment dispersions is a critical factor influencing the processing and application of colored materials. sdc.org.uk The particle size and distribution of the pigment are key determinants of the dispersion's flow characteristics. sdc.org.uk For this compound, achieving a stable and homogenous dispersion is crucial for optimal color strength and performance. mdpi.comresearchgate.net

The process of dispersion involves wetting, deagglomeration, and stabilization of the pigment particles within a medium. researchgate.net The use of dispersing agents can significantly improve the rheological properties of pigment formulations, reducing flocculation and maintaining low viscosity, even at high pigment concentrations. google.com Studies on other organic pigments have shown that surface modification, for instance with silanes, can reduce the polarity of the pigment, facilitating better mixing with non-polar polymers like polyolefins and leading to a more homogenous dispersion. mdpi.com While specific studies on the rheology of this compound dispersions are not extensively detailed in the provided results, the general principles of pigment dispersion and rheology apply. The interaction between the pigment particles and the surrounding polymer or solvent matrix dictates the flow behavior of the system. sdc.org.uk

Thermal Stability and Durability in Polymer Matrices

This compound, also known as Solvent Red 111, is recognized for its good to excellent heat resistance, making it suitable for a variety of plastic applications. precisechem.comxcolorpigment.com Its performance in polymer matrices is a function of its inherent thermal stability and its compatibility with the host polymer and any additives present.

Heat Resistance in High-Temperature Processing

This compound exhibits notable heat resistance, a crucial property for its use in engineering plastics that undergo high-temperature processing. precisechem.comadditivesforpolymer.com Technical data sheets indicate a heat resistance of up to 300°C. colorantsgroup.com In Polystyrene (PS), its heat resistance can reach up to 280°C to 300°C. precisechem.comxcolorpigment.com This allows for its incorporation into various polymers via methods like injection molding without significant degradation. synthesia.eu

The thermal stability of a pigment is often evaluated by observing the color change after exposure to elevated temperatures for a specific duration. heubach.com For instance, heat resistance can be determined by injection molding at various temperatures and comparing the resulting color against a control. synthesia.eu

Table 1: Heat Resistance of this compound in Various Polymer Systems
Polymer SystemRecommended Processing Temperature (°C)
Polystyrene (PS)Up to 300
Acrylonitrile Butadiene Styrene (ABS)Up to 280
Polymethyl Methacrylate (PMMA)Up to 300
Polycarbonate (PC)Up to 350

Note: The data presented is a synthesis of information from multiple sources and represents general guidelines. precisechem.comxcolorpigment.comadditivesforpolymer.com Actual performance may vary depending on specific processing conditions and formulations.

Long-Term Durability in End-Use Applications

The long-term durability of a pigment in an end-use application is determined by its fastness properties, including lightfastness and resistance to migration. This compound generally demonstrates good lightfastness. precisechem.comxcolorpigment.com Lightfastness is typically rated on a scale of 1 to 8, with 8 being superior. xcolorpigment.com In Polystyrene, this compound has a lightfastness rating of 6-7. precisechem.comxcolorpigment.com

Migration resistance is another critical aspect of long-term durability, especially in plasticized polymers. synthesia.eu This property is tested by placing a colored sample in contact with an uncolored one at an elevated temperature and assessing the degree of staining. synthesia.eu this compound is reported to have good migration resistance. precisechem.com

Table 2: Fastness Properties of this compound
PropertyRating/ValueTest Conditions
Lightfastness (in PS)6-71/3 Standard Depth
Migration ResistanceGood-

Source: Data compiled from various technical datasheets. precisechem.comxcolorpigment.comsynthesia.eu

Environmental Fate and Degradation Mechanisms of C.i. Pigment Red 111

Abiotic Degradation Pathways of Azo Pigments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For azo pigments like C.I. Pigment Red 111, these pathways are primarily driven by light energy, chemical reactions with other environmental constituents, and hydrolysis.

Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for the transformation of azo dyes in the environment. The rate and extent of photodegradation are influenced by factors such as light intensity, pH, and the presence of photosensitizing agents. While specific research on the photodegradation of this compound is limited, studies on similar reactive red azo dyes provide insights into the potential mechanisms.

Photocatalytic degradation, often employing semiconductor catalysts like titanium dioxide (TiO2), has been shown to be effective for the decolorization and mineralization of reactive azo dyes. For instance, the photocatalytic degradation of Reactive Red 195 (RR195) using anatase/brookite TiO2 nanoparticles under UV-A irradiation demonstrated complete degradation within 15 minutes under optimal conditions. researchgate.net The process is influenced by both substrate concentration and catalyst load, indicating a synergistic effect between adsorption and photocatalysis. researchgate.net Similarly, studies on Reactive Red 120 (RR120) have shown that its degradation follows apparent first-order kinetics, with UV intensity being a significant factor. researchgate.net

The table below summarizes the findings of a study on the photocatalytic degradation of Reactive Red 198 (RR198), a comparable azo dye, highlighting the efficiency of different photocatalytic systems under UV and visible light.

CatalystLight SourceReaction Time (min)Degradation Efficiency (%)
Fe2O3/Bentonite/TiO2UV60100
B/TiO2UV6077.6
TiO2UV6065.2
Fe2O3/Bentonite/TiO2Visible90100
B/TiO2Visible9059.2
TiO2Visible9022.7

This data is based on the photodegradation of Reactive Red 198 and is presented to illustrate the potential photodegradation pathways for similar azo pigments.

Chemical oxidation and reduction reactions in the environment can contribute to the transformation of azo pigments. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are particularly effective in degrading these complex molecules.

Fenton and Photo-Fenton Processes: The Fenton reaction, which involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), is a potent method for the oxidative degradation of azo dyes. The photo-Fenton process further enhances this degradation through the use of UV light. Studies on Reactive Red 2 (RR2) and Reactive Red 141 (RR141) have demonstrated the high efficiency of these processes. For RR2, the photo-Fenton process achieved 99.9% color degradation in just 10 minutes, with a maximum COD (Chemical Oxygen Demand) degradation of 95%. nih.govresearchgate.netarpnjournals.org The degradation of RR141 via the photo-Fenton process was found to follow pseudo-first-order kinetics. researchgate.netijsrem.com The efficiency of the Fenton-like degradation of RR141 is influenced by initial dye and H₂O₂ concentrations, pH, catalyst loading, and temperature. researchgate.net

Ozonation: Ozone (O₃) is a strong oxidant that can effectively decolorize and degrade azo dyes. The ozonation of hydrolyzed Reactive Red 120 (RR120) resulted in almost complete decolorization after 150 minutes, with a significant reduction in TOC (Total Organic Carbon) and COD. nih.gov The process led to the formation of nitrate and sulfate from the cleavage of the azo group and sulfonic acid groups, respectively, with formic acid and oxalic acid identified as major oxidation products. nih.gov Kinetic studies on the ozonation of RR120 have shown that the decomposition follows pseudo-first-order kinetics. researchgate.net

The following table presents data on the ozonation of Reactive Red 120, illustrating the effect of different ozone-based AOPs on TOC removal.

ProcesspHOzone Flow Rate (L/h)TOC Removal (%)
O₃126043
O₃/UV126060
O₃/UV/PS126069

This data is based on the ozonation of Reactive Red 120 and is presented as a proxy for the potential chemical oxidation of this compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For reactive azo dyes, which are designed to form covalent bonds with fibers, hydrolysis of the reactive group can occur, particularly under alkaline conditions. This process renders the dye unable to bind to the fiber and can be a significant pathway for its transformation in the environment.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the specific chemical structure of the reactive group. For instance, vinyl sulfone reactive dyes can undergo hydrolysis to form an unreactive hydroxyl derivative. wikipedia.org Kinetic studies on the hydrolysis of monochlorotriazine reactive dyes have shown that the reaction follows first-order kinetics. The presence of different substituents on the triazine ring can affect the rate of hydrolysis. Similarly, studies on the hydrolysis of Procion Blue H-EGN (a bifunctional reactive dye) have demonstrated that the rate of hydrolysis increases with an increase in dye concentration and is initiated by alkaline conditions. irjet.net

Biotic Degradation of Azo Pigments

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the environmental remediation of azo pigments.

A wide range of microorganisms, including bacteria and fungi, have been shown to decolorize and degrade azo dyes under both aerobic and anaerobic conditions. The initial and often rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which leads to the formation of generally colorless but potentially hazardous aromatic amines. ijcmas.com These amines can then be further degraded, often under aerobic conditions. ijcmas.com

A notable study on the biodegradation of Reactive Red BS (C.I. 111) was conducted using the bacterium Pseudomonas aeruginosa. This research provided detailed insights into the optimal conditions for the decolorization of this specific pigment. The study found that Pseudomonas aeruginosa was highly efficient, achieving 91% decolorization of a 300 ppm dye solution within 5.5 hours under a wide pH range (5.0 to 10.5) and temperature range (30 to 40°C). The decolorization was effective under static conditions in the presence of glucose, peptone, or yeast extract as carbon sources.

The table below summarizes the effect of various parameters on the decolorization of Reactive Red BS (C.I. 111) by Pseudomonas aeruginosa.

ParameterConditionDecolorization Efficiency (%)
pH 5.0>90
7.0>91
9.0>90
10.5>90
Temperature (°C) 30>91
35>91
40>91
Inoculum Size (% v/v) 5~80
10~85
15~90
20>91
25>91
Carbon Source Glucose>91
Peptone>91
Yeast Extract>91

This data is specific to the biodegradation of Reactive Red BS (C.I. 111) by Pseudomonas aeruginosa.

The microbial degradation of azo dyes is mediated by specific enzymes that catalyze the breakdown of the chromophore. The primary enzymes involved in the initial cleavage of the azo bond are azoreductases.

Azoreductases: These enzymes are responsible for the reductive cleavage of the azo linkage, a reaction that typically occurs under anaerobic or microaerophilic conditions. Azoreductases transfer reducing equivalents, often from NADH or NADPH, to the azo bond, resulting in its cleavage and the formation of aromatic amines. This enzymatic action is the primary reason for the decolorization of azo dyes.

Laccases and Peroxidases: While azoreductases are key in the initial reductive step, other enzymes, such as laccases and peroxidases, can be involved in the subsequent aerobic degradation of the resulting aromatic amines. These oxidative enzymes are commonly found in fungi, particularly white-rot fungi, and can mineralize a wide range of aromatic compounds. Laccases and peroxidases are less specific than azoreductases and can act on a broader range of substrates.

The degradation of Reactive Red BS (C.I. 111) by Pseudomonas aeruginosa likely involves an azoreductase to initiate the decolorization, followed by the action of other oxidative enzymes to further break down the aromatic intermediates.

Metabolite Identification from Degradation Processes

The degradation of this compound, a complex azo dye, primarily proceeds through the reductive cleavage of its azo bonds (–N=N–) by microbial enzymatic action. This process breaks the molecule into smaller, generally colorless aromatic amines. While specific metabolites for this compound are not extensively documented in publicly available research, the degradation pathways of similar azo dyes have been studied, providing a model for the expected transformation products.

Microorganisms, such as Pseudomonas aeruginosa, have been identified as being capable of decolorizing and degrading this compound, also known as Reactive Red BS researchgate.netresearchgate.net. The degradation process is typically initiated by azoreductase enzymes, which catalyze the breaking of the azo linkages. This initial step is often anaerobic. The resulting aromatic amines may then be further broken down into simpler compounds through aerobic degradation pathways, which can involve the opening of aromatic rings.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are standard methods used to separate and identify the various intermediate and final products of dye degradation acs.orgresearchgate.netjabsonline.org. For analogous reactive azo dyes, studies have identified a range of metabolites. For instance, the degradation of other red azo dyes has been shown to produce compounds like substituted anilines and naphthalene derivatives. These findings suggest that the degradation of this compound would likely result in a variety of aromatic amines and other smaller organic molecules.

Table 1: Potential Metabolites from the Degradation of Azo Dyes Similar to this compound

Original Dye Structure ComponentPotential Degradation Product TypeAnalytical Identification Method
Naphthalene-based moietySubstituted Naphthalene derivativesGC-MS, LC/MS
Benzene-based moietySubstituted Aniline derivativesGC-MS, HPLC
Azo Linkage (-N=N-)Aromatic AminesFTIR, GC-MS

It is important to note that the specific chemical structures of the metabolites of this compound would depend on the exact structure of the parent dye molecule and the specific microbial strains and environmental conditions involved in the degradation process.

Persistence and Environmental Mobility in Different Compartments

The persistence and mobility of this compound in the environment are critical factors in determining its potential long-term impact. These characteristics are governed by the pigment's chemical properties and its interactions with different environmental matrices such as soil, sediment, and water.

Adsorption and Desorption in Soil and Sediment Systems

The mobility of organic compounds like this compound in soil and sediment is largely controlled by adsorption and desorption processes. These processes are quantified by the soil-water partition coefficient (Kd), which describes the distribution of a chemical between the solid (soil or sediment) and liquid (water) phases at equilibrium skb.comepa.govepa.gov. A high Kd value indicates strong binding to soil particles and thus low mobility, while a low Kd value suggests weaker binding and a greater potential for movement.

Table 2: Factors Influencing the Adsorption and Desorption of Azo Dyes in Soil and Sediment

Environmental FactorInfluence on Adsorption/DesorptionRationale
Soil Organic MatterGenerally increases adsorptionProvides binding sites for organic molecules.
Clay ContentCan increase or decrease adsorptionClay minerals can have charged surfaces that interact with dye molecules. The nature of the interaction depends on the specific clay and dye.
pHAffects dye solubility and surface charge of soil particlesCan alter the ionization state of the dye and the charge on soil components, thereby influencing electrostatic interactions.
Ionic Strength of WaterCan influence adsorptionAffects the solubility of the dye and can compete for binding sites.

Leaching Potential in Aquatic Environments

The leaching potential of this compound refers to its likelihood of moving from the soil surface into groundwater or being transported with runoff into surface water bodies. This is directly related to its water solubility and its adsorption characteristics in soil. Azo dyes, as a class, can have a wide range of water solubilities nih.gov.

While specific leaching studies for this compound are not available, an environmental fate assessment of a different pigment, Pigment Red 48, indicated that its solubility and low estimated soil partition coefficient suggest a potential for leaching to groundwater epa.gov. Given that some reactive dyes are designed to be water-soluble for application purposes, there is a possibility that this compound could also exhibit mobility in aquatic environments if not strongly adsorbed to soil or sediment.

Accumulation and Distribution in Non-Biological Media

The accumulation and distribution of this compound in non-biological media describe its long-term fate in environmental compartments like water bodies and sediment layers. Persistent organic pollutants can accumulate in sediments, which can then act as a long-term reservoir of contamination.

There is a lack of specific data on the accumulation and distribution of this compound in the environment. For some pigments, there is a concern that they can leach hazardous components into the environment researchgate.net. The ultimate distribution of the pigment would depend on its persistence, its transport through water, and its partitioning between the water column and the sediment. Insoluble pigments are more likely to accumulate in sediment, while more soluble dyes may remain in the water column and be transported over longer distances.

Advanced Analytical Chemistry and Characterization Techniques for C.i. Pigment Red 111

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for separating C.I. Pigment Red 111 from impurities, by-products, or degradation compounds. These methods exploit differences in the physical and chemical properties of the mixture's components to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. The method's high resolution and sensitivity make it ideal for purity assessment and quantitative analysis.

Typically, a reverse-phase HPLC method is employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. A gradient elution, often with a mixture of water (sometimes buffered) and an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of the main pigment from components with different polarities. researchgate.netscience.gov

Various detection modes can be coupled with HPLC for the analysis of pigments:

Photodiode Array (PDA) or UV-Vis Detection: This is the most common detection method for colored compounds. It allows for the monitoring of the elution at multiple wavelengths simultaneously. fda.govdmu.dk A full UV-Vis spectrum can be recorded for each peak, aiding in peak identification and purity assessment. This compound, being a red pigment, shows strong absorbance in the visible region of the spectrum.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight and structural information, offering a higher degree of specificity for identification. This is discussed further in section 6.2.1.

Quantitative analysis is performed by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. researchgate.net

Table 1: Example HPLC Conditions for Pigment Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Acetic Acid B: Acetonitrile
GradientLinear gradient from 50% B to 100% B over 20 minutes
Flow Rate1.0 mL/min
DetectionPDA/UV-Vis at the pigment's λmax (e.g., ~450-550 nm)
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

This compound is a non-volatile compound, making it unsuitable for direct analysis by Gas Chromatography (GC). However, GC-MS is an invaluable tool for identifying its thermal degradation or chemical reduction products. epa.gov This approach provides insight into the pigment's stability and structure.

Techniques such as Pyrolysis-GC-MS are used, where the pigment is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by the GC column and identified by the mass spectrometer. d-nb.infomdpi.com For this compound (1-methylamino-anthraquinone), pyrolysis would likely yield fragments corresponding to the stable anthraquinone (B42736) core and other simpler aromatic compounds.

Alternatively, chemical reduction can be performed to cleave specific bonds before analysis. For instance, reductive cleavage of azo dyes yields aromatic amines that are amenable to GC-MS analysis. epa.gov While this compound is not an azo dye, similar derivatization or controlled degradation reactions could be employed to study its structure.

Table 2: Potential Degradation Products of this compound Detectable by GC-MS

Potential ProductMolecular Weight (g/mol)Analytical Significance
Anthraquinone208.22Indicates the core structure of the pigment.
1-Aminoanthraquinone223.23Possible product from N-demethylation and degradation.
Phthalic Anhydride148.12Common pyrolysis product from the breakdown of the anthraquinone ring system. mdpi.com
Benzene (B151609)78.11Potential product from extensive degradation of the aromatic rings. ohsu.edu

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for the initial screening and purity assessment of this compound. umass.edu It serves as a quick check for the presence of colored impurities or to monitor the progress of synthesis or purification processes. amherst.edu

The principle involves spotting a dissolved sample onto a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. libretexts.org The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. umass.edu

The separation is evaluated based on the Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Impurities will appear as separate spots with different Rf values from the main pigment spot. Visualization is straightforward for colored compounds, but a UV lamp is often used to detect non-colored, UV-active impurities. libretexts.org

Table 3: Hypothetical TLC Analysis for this compound Purity

ParameterDescription
Stationary PhaseSilica Gel 60 F254 Plate
Mobile PhaseToluene : Ethyl Acetate (e.g., 8:2 v/v)
VisualizationVisible Light (red spot) and UV Light (254 nm)
Expected Rf (Pigment)~0.65 (Value is system-dependent)
Purity IndicationA single spot indicates high purity. Additional spots suggest the presence of impurities.

Spectrometric Techniques for Identification and Structural Confirmation

Spectrometric methods probe the interaction of electromagnetic radiation with the pigment molecules to provide detailed information about molecular weight and structure.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) is a powerful technique for the definitive identification of this compound by providing its exact molecular weight and crucial structural information through fragmentation analysis. irb.hr Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are used to ionize the intact molecule with minimal fragmentation.

In positive-ion ESI-MS, this compound (C₁₅H₁₁NO₂, MW = 237.25 g/mol ) would be detected as a protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 238.26. epa.gov

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation. In this technique, the parent ion (e.g., m/z 238) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, key fragmentations would involve losses of CO, CH₃, and portions of the anthraquinone ring system.

Table 4: Predicted Mass Spectrometric Data for this compound

Ion TypePredicted m/zInterpretation
[M+H]⁺238.26Protonated molecular ion (Parent Ion)
[M+H - CO]⁺210.26Fragment from loss of a carbonyl group
[M+H - CH₃]⁺223.23Fragment from loss of the methyl group

Nuclear Magnetic Resonance (NMR) for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete elucidation of molecular structure. Since pigments are often solids with low solubility, solid-state NMR (ssNMR) is particularly useful. psu.edusdc.org.uk However, if a suitable solvent can be found (e.g., deuterated dimethyl sulfoxide), solution-state ¹H and ¹³C NMR can provide highly detailed structural data. chemicalbook.com

¹H NMR: This spectrum would confirm the presence of different types of protons. For this compound, one would expect to see signals for the aromatic protons on the anthraquinone skeleton in the range of δ 7.0–8.5 ppm and a distinct signal for the N-methyl (–NHCH ₃) protons at a higher field (e.g., δ 3.0-3.5 ppm).

¹³C NMR: This spectrum reveals the number and type of carbon atoms. It would show distinct signals for the carbonyl carbons (C=O) at a low field (δ 180–200 ppm), multiple signals for the aromatic carbons in the δ 110–150 ppm region, and a signal for the methyl carbon (–CH₃) at a high field (e.g., δ 30-40 ppm).

Together, these NMR techniques provide unambiguous confirmation of the connectivity of atoms within the this compound molecule.

Table 5: Predicted NMR Chemical Shifts (δ) for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹H NMRAromatic Protons (Ar-H)7.0 - 8.5
Methyl Protons (-NHCH ₃)3.0 - 3.5
¹³C NMRCarbonyl Carbons (C=O)180 - 200
Aromatic Carbons (Ar-C)110 - 150
Methyl Carbon (-C H₃)30 - 40

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. cnrs.frcarleton.edu

In the analysis of this compound, XPS provides invaluable data on the surface chemistry. The process involves irradiating the pigment sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. cnrs.freag.com The binding energy of the emitted photoelectrons is characteristic of the elements present and their chemical bonding environment. carleton.edu

Key Information from XPS Analysis of this compound:

Elemental Composition: XPS surveys can identify all elements present on the pigment's surface, with the exception of hydrogen and helium. cnrs.fr This is crucial for verifying the purity of the pigment and detecting any surface contaminants or modifications.

Chemical State and Oxidation State: Small shifts in the binding energies, known as chemical shifts, provide information about the chemical state of the elements. carleton.edu For a complex organic molecule like this compound, this can help in understanding the bonding environments of carbon, nitrogen, and oxygen atoms, as well as any metallic components if it's a metal-complex pigment.

Surface Contamination and Modification: The high surface sensitivity of XPS makes it ideal for detecting unintended surface impurities or the results of intentional surface treatments designed to improve properties like dispersibility or lightfastness. carleton.edu

Thin Film Analysis: When this compound is used in coatings or thin films, XPS can be used for depth profiling to understand the compositional changes as a function of depth. cnrs.fr

Table 1: Representative XPS Data for a Pigment Surface

ElementBinding Energy (eV)Atomic Concentration (%)Possible Chemical State
C 1s284.875.2Aromatic C-C, C-H
286.58.3C-N, C-O
288.23.1C=O
N 1s399.76.5Azo group (-N=N-)
O 1s532.15.9Carbonyl (C=O)
Cl 2p200.41.0Organic Chlorine

Microscopy and Imaging for Morphological and Spatial Analysis

Microscopy techniques are indispensable for visualizing the physical form and structure of pigment particles. The size, shape, and distribution of these particles significantly influence the final properties of the products in which they are used, such as color strength, opacity, and durability. sdc.org.uk

Scanning Electron Microscopy (SEM) is a cornerstone technique for characterizing the surface topography and morphology of pigment particles. rms-foundation.ch It utilizes a focused beam of high-energy electrons to generate a variety of signals at the surface of a specimen. rms-foundation.chdoria.fi The secondary electrons emitted are most commonly used to create images that reveal detailed surface features with a high depth of field. rms-foundation.ch

For this compound, SEM analysis can reveal:

Particle Size and Shape: SEM images provide direct visualization of the primary particle size and morphology, which can range from spherical to acicular (needle-like) or plate-like. scispace.comnih.gov

Agglomeration and Aggregation: The state of dispersion is critical for pigment performance. SEM can show the extent to which primary particles have formed larger clusters (agglomerates or aggregates). sdc.org.uk

Surface Texture: The texture of the pigment particles, whether smooth or rough, can be observed.

Table 2: Typical Morphological Data from SEM Analysis of a Pigment

ParameterDescriptionTypical Values
Primary Particle SizeThe size of individual pigment crystals.0.1 - 1.0 µm
Aspect RatioThe ratio of the longest to the shortest dimension of a particle.Varies with crystal habit
MorphologyThe overall shape of the particles.e.g., Rod-like, equiaxed
Agglomerate SizeThe size of particle clusters held by physical forces.2 - 20 µm

Note: The values in this table are illustrative and would be determined from the analysis of SEM micrographs.

While SEM provides surface information, Transmission Electron Microscopy (TEM) is employed to investigate the internal structure of materials at a much higher resolution. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. nih.gov An image is formed from the electrons that are transmitted, providing information about the internal morphology, crystal structure, and defects.

For this compound, TEM analysis can offer insights into:

Crystallinity: TEM can reveal whether the pigment particles are crystalline or amorphous. For crystalline particles, electron diffraction patterns can be obtained to determine the crystal structure. researchgate.net

Internal Defects: The presence of any internal voids, dislocations, or other crystalline defects can be visualized.

Core-Shell Structures: If the pigment has been surface-modified with a coating, TEM can be used to visualize the core pigment particle and the surrounding shell. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images at the nanoscale. nist.gov It works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. researchgate.net The forces between the tip and the sample lead to a deflection of the cantilever, which is recorded to create a three-dimensional surface map. nist.gov

The application of AFM to this compound allows for:

High-Resolution Surface Imaging: AFM can image the surface of pigment particles with atomic or near-atomic resolution, revealing fine details of the surface topography. nist.gov

Surface Roughness Quantification: Unlike SEM, AFM can provide quantitative data on surface roughness parameters. nist.gov

Nanomechanical Properties: Advanced AFM modes can measure mechanical properties such as adhesion and elasticity at the nanoscale, which can be important for understanding how the pigment interacts with binder systems. researchgate.net

Table 3: Nanoscale Properties of a Pigment Surface Measured by AFM

PropertyDescriptionMeasurement Principle
Nanoscale TopographyHigh-resolution 3D surface profile.Tip-sample interaction forces.
Surface Roughness (Rq)Root mean square average of height deviations.Statistical analysis of topography data.
Adhesion ForceThe force required to pull the tip off the surface.Measured during tip retraction from the surface.

Note: This table outlines the types of data obtainable from AFM analysis.

Theoretical and Computational Studies of C.i. Pigment Red 111

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of pigment molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which are fundamental to a pigment's color and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the ground-state electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and relative energies of different isomers or tautomers.

A crucial aspect of Naphthol AS pigments is the existence of tautomerism between the azo and hydrazone forms. DFT calculations have been instrumental in determining which form is more stable. For instance, in many Naphthol AS pigments, such as C.I. Pigment Red 170, the hydrazone tautomer is found to be energetically more stable than the azo form. wikipedia.org This stability is often attributed to the formation of strong intramolecular hydrogen bonds. wikipedia.org The planarity of the molecule, which is critical for π-conjugation and thus color strength, is also a key output of DFT geometry optimizations. core.ac.uk

Table 1: Illustrative DFT-Calculated Properties for a Representative Naphthol AS Pigment (Hydrazone Tautomer)

Property Typical Calculated Value Significance
Relative Energy (vs. Azo) -5 to -10 kcal/mol Indicates the hydrazone form is the predominant, more stable tautomer.
N-N Bond Length ~1.35 Å Shorter than a typical single bond, indicating partial double bond character.
C=O Bond Length ~1.25 Å Consistent with a keto-group in the hydrazone structure.

Note: These values are representative and can vary depending on the specific Naphthol AS pigment and the level of theory used.

To understand the origin of color, one must study the electronic excited states of the pigment. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. rsc.org

For Naphthol AS pigments, TD-DFT calculations can predict the UV-Vis absorption spectrum. The primary absorption in the visible region, which gives the pigment its color, is typically a π → π* transition involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sypigment.comdaryatamin.com The energy gap between these orbitals is a key determinant of the color. TD-DFT studies allow researchers to investigate how chemical modifications—such as adding different substituent groups—can alter the HOMO-LUMO gap and thus tune the color of the pigment. sypigment.comdaryatamin.com

Table 2: Representative TD-DFT Results for Electronic Transitions in a Naphthol AS Pigment

Transition Calculated Wavelength (λmax) Oscillator Strength (f) Description
S₀ → S₁ ~500-550 nm > 1.0 Strong HOMO → LUMO (π → π*) transition, responsible for the red color.
S₀ → S₂ ~380-420 nm ~0.3 Weaker π → π* transition in the near-UV region.

Note: The calculated wavelengths are illustrative and highly dependent on the specific molecule, functional, basis set, and solvent model used in the calculation. rsc.org

Analysis of the molecular orbitals (MOs) provides a detailed picture of the electronic transitions. For a typical Naphthol AS pigment, the HOMO is generally localized across the naphthol ring and the hydrazone group, while the LUMO is often distributed over the phenylazo part of the molecule. The π → π* transition can thus be described as an intramolecular charge transfer (ICT) event.

Visualizing the electron density difference between the ground and excited states reveals the nature of this charge transfer. The charge distribution, calculated using methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis, can identify which atoms are electron-rich or electron-poor. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the pigment's solid-state properties.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the properties of a single molecule, the performance of a pigment in an application (like a plastic or coating) depends on how its molecules interact with each other and with the surrounding matrix. acs.org Molecular Dynamics (MD) simulations are used to model these complex many-body systems. acs.org MD uses classical mechanics to simulate the movements of atoms and molecules over time, allowing for the prediction of bulk properties. acs.org

MD simulations can model a small number of pigment molecules embedded within a polymer matrix or a solvent. These simulations provide insights into how the pigment disperses and the nature of the forces between the pigment and the matrix. For Naphthol AS pigments in a non-polar polymer, for example, van der Waals forces and π-π stacking interactions between the aromatic rings of the pigment and the polymer chains are dominant. The simulations can calculate the interaction energy, which is a measure of the compatibility between the pigment and the matrix. This is crucial for predicting properties like migration resistance.

In many applications, pigments exist as crystalline nanoparticles dispersed in a medium. The tendency of these particles to aggregate or agglomerate is a critical factor affecting color strength, gloss, and transparency. MD simulations can be used to study the initial stages of aggregation. By placing several pigment molecules in a simulation box with a solvent, one can observe how they come together to form clusters.

These simulations can predict the preferred orientation of molecules within an aggregate. For planar molecules like Naphthol AS pigments, π-π stacking is a primary driving force for aggregation. core.ac.uk The simulations can help understand how intermolecular hydrogen bonds between the benzimidazolone or amide moieties contribute to the formation of stable, ordered aggregates, which is the first step toward crystallization. This knowledge is essential for controlling the particle size and morphology during pigment synthesis and finishing processes. rsc.org

Modeling of Crystal Growth and Morphology

The performance of a pigment is intrinsically linked to its solid-state properties, particularly the size and shape (morphology) of its crystals. Computational modeling provides powerful tools to predict and understand how a pigment molecule will pack into a crystal lattice and how these crystals will grow under different conditions.

Crystal growth modeling aims to predict the final morphology of a crystal by calculating the growth rates of its different crystallographic faces. ru.nl Methods like the Hartman-Perdok theory and atom-atom potential methods are foundational, while more advanced simulations offer deeper insights. For instance, Monte Carlo simulations can model the growth of any crystal face as a function of the driving force for crystallization, such as supersaturation. ru.nl

For complex organic molecules like pigments, predicting the crystal structure itself is a critical first step. This is often achieved through software that generates a multitude of possible crystal packing arrangements (polymorphs) and ranks them by their lattice energies. researchgate.net These predicted structures can then be validated by comparing their calculated X-ray powder diffraction (XRPD) patterns with experimental data. researchgate.netresearchgate.net This combined approach is crucial for industrially important pigments where growing single crystals for direct analysis is often difficult. researchgate.net

Once a crystal structure is known, its growth morphology can be predicted. This is vital because morphology impacts key pigmentary properties:

Coloristic Properties: The shape of the pigment particles affects how they scatter and absorb light, thereby influencing the final color, tinting strength, and opacity.

Dispersibility: Needle-like crystals are often difficult to disperse in media and can lead to high viscosity, whereas more blocky or equant crystals are generally preferred. ru.nl

Stability: The exposed crystal faces can influence the pigment's lightfastness and weather resistance.

Recent developments include multiscale growth models and "Simplified Steady-State Frameworks" that aim to predict growth parameters for asymmetric organic molecules by identifying the most probable surface kinetic events. escholarship.org Such in-silico tools enable high-throughput screening of various crystallization conditions (e.g., solvent, temperature, additives) to engineer crystals with a desired morphology. ru.nlescholarship.org For example, studies on γ-phase Pigment Red 53:2, which forms needle-like crystals, used DFT+D (Density Functional Theory with dispersion correction) to understand how its columnar molecular structure leads to its hair-like morphology. researchgate.net

Table 1: Hypothetical Input Parameters and Predicted Morphological Outputs for a Red Pigment This table illustrates the type of data generated from crystal morphology modeling. The values are representative and not specific to C.I. Pigment Red 111.

Input Parameter Value Predicted Output Value
Solvent Toluene Dominant Crystal Faces {100}, {011}
Supersaturation 1.5 Aspect Ratio (Length:Width) 8:1 (Needle-like)
Additive Phthalimide Predicted Morphology Acicular
Solvent Xylene Dominant Crystal Faces {111}, {110}
Supersaturation 1.2 Aspect Ratio (Length:Width) 2:1 (Blocky)
Additive None Predicted Morphology Prismatic

Chemoinformatic Approaches and Quantitative Structure-Property Relationships (QSPR)

Chemoinformatics applies computational and informational techniques to solve problems in chemistry. In pigment science, it is used to navigate the vast chemical space of potential colorants and to build predictive models that link molecular structure to macroscopic properties. nih.gov A key tool within chemoinformatics is the Quantitative Structure-Property Relationship (QSPR).

QSPR models are mathematical equations that correlate variations in the chemical structure of a set of compounds with a specific physical, chemical, or performance property. researchgate.netrsc.org The fundamental principle is that the structure of a molecule dictates its properties. By quantifying structural features using numerical values called "molecular descriptors," statistical methods can be used to create a predictive model. nih.gov

Development of Predictive Models for Pigment Performance

QSPR models are developed to predict critical performance indicators for pigments, thereby accelerating the design process and reducing the need for extensive experimental synthesis and testing. Key properties that can be modeled include:

Lightfastness: Estimating the stability of the pigment upon exposure to light. researchgate.net

Thermal Stability: Predicting the temperature at which the pigment begins to decompose.

Solubility and Bleed Resistance: Modeling the pigment's insolubility in various solvents and polymer systems.

The development of a QSPR model typically involves several steps:

Data Set Collection: A set of pigments with known structures and measured property values is assembled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields from methods like Comparative Molecular Field Analysis, CoMFA). nih.gov

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a relationship is established between the descriptors and the property. researchgate.netrsc.org

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds not used in the model's creation.

For example, a 3D-QSPR study on red reactive dyes used the CoMFA method to build a reliable model for predicting their absorptivity on cellulose (B213188) fibers. nih.gov The resulting contour maps helped identify regions of the molecule where structural modifications would likely enhance performance. nih.gov Although not specific to this compound, such a model could theoretically be developed for a series of related anthraquinone (B42736) or azo pigments to guide the synthesis of new derivatives with improved properties.

Table 2: Example of a Simplified QSPR Model for Lightfastness This table illustrates a hypothetical linear regression model for predicting the lightfastness of a series of red pigments on a scale of 1-8. Descriptors and coefficients are for illustrative purposes.

Molecular Descriptor Description Coefficient Contribution
HOMO Energy Energy of the Highest Occupied Molecular Orbital -0.85 Lower HOMO energy correlates with higher lightfastness
TPSA Topological Polar Surface Area +0.05 Higher polarity shows a slight positive correlation
N_Aromatic_Rings Number of Aromatic Rings +1.20 More aromatic rings strongly correlates with higher lightfastness
Intercept Model Constant 2.50 Baseline value for the model
Model Equation Lightfastness = 2.50 - 0.85(HOMO) + 0.05(TPSA) + 1.20(N_Aromatic_Rings)

Data Mining and Analysis of Pigment Databases

The foundation of any chemoinformatic or QSPR study is a high-quality database. mdpi.com Pigment databases compile vast amounts of information, including chemical structures, Colour Index (C.I.) names, CAS numbers, manufacturing methods, and performance data (e.g., lightfastness, heat stability, weather resistance). openlca.orgartiscreation.com

Data mining involves using automated algorithms to sift through these large datasets to discover previously unknown patterns, correlations, and trends. researchgate.net In pigment science, this can be used to:

Identify relationships between structural fragments and specific performance characteristics.

Group pigments into classes based on their property profiles.

Find "activity cliffs" where a small structural change leads to a large change in a property.

Public and proprietary databases serve as the raw material for this analysis. For instance, analyzing a database of historical pigments can help in art conservation, while mining industrial databases can guide product development. mdpi.com A study on a library of literature-reported dyes highlighted the challenges and workflows needed to extract and validate data for creating reliable chemometric models. researchgate.net For a compound like this compound, its entry in a database would be a starting point for comparison with other pigments to hypothesize its performance profile based on structural similarities.

Table 3: Sample Structure of a Pigment Database Entry

Field Example Data for a Pigment
C.I. Name This compound
C.I. Number Not Assigned
CAS Number 12224-99-6
Chemical Class Anthraquinone or Azo (structure dependent)
Molecular Formula e.g., C₁₅H₁₁NO₂ (for Solvent Red 111)
SMILES String e.g., CNc1c2C(=O)c3ccccc3C(=O)c12
Lightfastness (BWS) 6
Heat Stability 200 °C
Application Plastics, Inks

Virtual Screening for Novel Pigment Architectures

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those with the highest probability of possessing a desired set of properties. scribd.com Instead of synthesizing and testing thousands of compounds, they are first evaluated in silico, dramatically saving time and resources. This approach is instrumental in the rational design of new pigments with enhanced performance or novel functionalities. whiterose.ac.uk

The virtual screening workflow for novel pigments typically involves:

Library Design: A large library of virtual compounds is generated. This can be based on combinatorial variations of a known pigment scaffold or sourced from massive chemical databases.

Property Filtering: The library is filtered using simple rules to remove undesirable structures. For example, applying QSPR models or property filters (like ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) to eliminate molecules predicted to have poor stability or potential toxicity. scribd.com

Docking/Scoring (if applicable): While more common in drug discovery, docking could be adapted to model pigment-polymer interactions to predict dispersibility or bleed resistance.

Hit Selection: The top-ranked compounds are selected for synthesis and experimental validation.

The goal is to design new molecular architectures that optimize the chromophore for a specific color and embed features that ensure high stability. mdpi.com For example, a search for new red pigments might screen for molecules with a specific HOMO-LUMO gap (which correlates to color) and high predicted thermal stability. Research into new dye architectures often focuses on creating robust molecular frameworks that can be functionalized to fine-tune their properties. core.ac.uk Virtual screening allows for the rapid exploration of these functionalizations to identify the most promising candidates for novel high-performance pigments.

Q & A

Q. What ethical and transparency practices are critical when publishing research on this compound?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose funding sources, conflicts of interest, and data availability in compliance with journal guidelines (e.g., Clinical Chemistry’s authorship criteria). Provide raw data (spectra, chromatograms) in supplementary materials and use ORCIDs to ensure author accountability. Ethical oversight includes verifying that all collaborators endorse the manuscript’s conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.